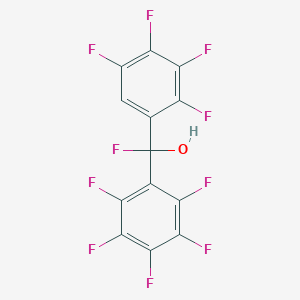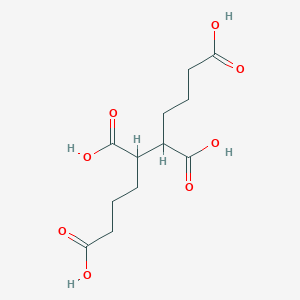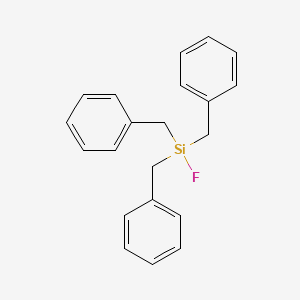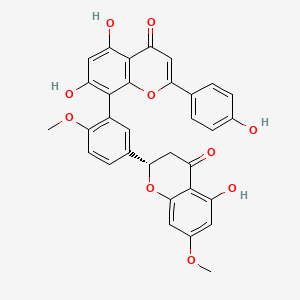
3,5-Dibromo-6-fluoro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-6-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The presence of bromine and fluorine atoms in the 3,5 and 6 positions, respectively, makes this compound particularly interesting for chemical synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-6-fluoro-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoroaniline.
Bromination: The precursor undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions.
Cyclization: The brominated intermediate is then subjected to cyclization reactions to form the indazole ring. This can be achieved using various cyclization agents and conditions, such as copper-catalyzed cyclization or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, often optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,5-Dibromo-6-fluoro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3,5-Dibromo-6-fluoro-1H-indazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anticancer, anti-inflammatory, and antimicrobial drugs.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3,5-Dibromo-6-fluoro-1H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic efficacy.
類似化合物との比較
Similar Compounds
3,5-Dibromo-1H-indazole: Lacks the fluorine atom at the 6 position.
6-Fluoro-1H-indazole: Lacks the bromine atoms at the 3 and 5 positions.
3,5-Dichloro-6-fluoro-1H-indazole: Contains chlorine atoms instead of bromine.
Uniqueness
3,5-Dibromo-6-fluoro-1H-indazole is unique due to the combination of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of these halogens can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C7H3Br2FN2 |
|---|---|
分子量 |
293.92 g/mol |
IUPAC名 |
3,5-dibromo-6-fluoro-2H-indazole |
InChI |
InChI=1S/C7H3Br2FN2/c8-4-1-3-6(2-5(4)10)11-12-7(3)9/h1-2H,(H,11,12) |
InChIキー |
NZSNYWHCONJQGD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC2=C(NN=C21)Br)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



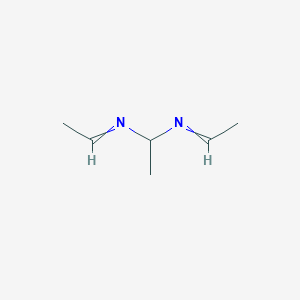
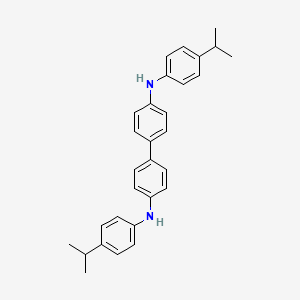
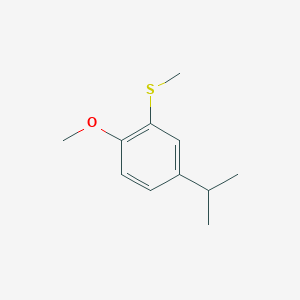

![[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]-[(6S)-6-methyl-1-pyrimidin-2-yl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone](/img/structure/B14757687.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B14757688.png)
![2-[4-(Bromomethyl)-3-fluorophenyl]-5-(difluoromethyl)-1,3,4-oxadiazole](/img/structure/B14757690.png)

